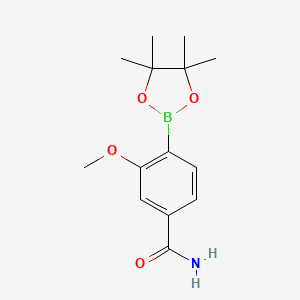

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

The compound is a derivative of benzamide with a methoxy group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The presence of the dioxaborolan-2-yl group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods like X-ray crystallography .Chemical Reactions Analysis

The compound might be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that it might be a solid at room temperature . The compound might also be sensitive to moisture .Applications De Recherche Scientifique

Neuroleptic Activity

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide analogs have been synthesized and evaluated for neuroleptic activity. Compounds in this class have shown potential in treating psychosis, with some showing significantly higher potency than standard neuroleptics and a better ratio of antistereotypic activity to cataleptogenicity, suggesting fewer side effects (Iwanami et al., 1981).

Dopamine Receptor Antagonism

Benzamide derivatives, including this compound, have been studied for their effect on dopamine metabolism. These compounds have shown to increase dopamine metabolites significantly, indicating a selective antagonism of D2 dopamine receptors. This property positions them as candidates for new antipsychotic agents (Shibanoki et al., 1989).

Cancer Imaging and Treatment

Several benzamide analogs, including those related to this compound, have been developed and labeled for imaging purposes, particularly in cancer diagnostics. These compounds, labeled with radioactive isotopes, have been used in preclinical models to assess their potential in imaging the proliferative status of tumors, such as breast cancer, via positron emission tomography (PET) (Tu et al., 2005).

Anti-Fibrosis Potential

Benzamide derivatives have been investigated for their anti-fibrotic effects. Compounds in this category have demonstrated the ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects in certain mouse models, suggesting potential therapeutic applications in treating fibrosis-related conditions (Kim et al., 2008).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .

Mode of Action

It can be inferred that the compound interacts with its targets through covalent or non-covalent interactions .

Biochemical Pathways

Similar compounds have been employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Result of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .

Action Environment

It is known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Propriétés

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBWKPOCQQEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157405 | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033056-80-1 | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033056-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)

![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)

![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)